Ethyl 5-hydroxy-1H-indole-3-carboxylate
Overview
Description
Ethyl 5-hydroxy-1H-indole-3-carboxylate is a chemical compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs
Mechanism of Action
Target of Action
The primary target of Ethyl 5-hydroxy-1H-indole-3-carboxylate is the enzyme 5-lipoxygenase (5-LO) . This enzyme plays a crucial role in the biosynthesis of leukotrienes, which are lipid mediators involved in inflammatory and allergic reactions .
Mode of Action
This compound acts as an inhibitor of 5-lipoxygenase . By binding to this enzyme, it prevents the conversion of arachidonic acid to leukotrienes, thereby reducing inflammation and allergic reactions .
Biochemical Pathways
The action of this compound affects the leukotriene biosynthesis pathway . By inhibiting 5-lipoxygenase, it prevents the production of leukotrienes from arachidonic acid . This results in a decrease in the inflammatory and allergic responses mediated by these lipid compounds .
Result of Action
The inhibition of 5-lipoxygenase by this compound leads to a reduction in the production of leukotrienes . This can result in decreased inflammation and allergic reactions, as leukotrienes are potent mediators of these physiological responses .
Biochemical Analysis
Biochemical Properties
Ethyl 5-hydroxy-1H-indole-3-carboxylate plays a crucial role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been identified as an inhibitor of 5-lipoxygenase (5-LO), an enzyme involved in the biosynthesis of leukotrienes, which are inflammatory mediators . By inhibiting 5-LO, this compound can reduce inflammation and has potential therapeutic applications in treating inflammatory diseases.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to exhibit antiviral activity against hepatitis C virus (HCV) in human hepatoma cell lines . The compound’s ability to inhibit viral replication suggests its potential use in antiviral therapies. Additionally, its anti-inflammatory properties can modulate immune responses and reduce cellular inflammation.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and enzyme inhibition. As a 5-lipoxygenase inhibitor, it binds to the enzyme’s active site, preventing the conversion of arachidonic acid to leukotrienes . This inhibition reduces the production of inflammatory mediators, thereby exerting anti-inflammatory effects. Furthermore, its antiviral activity is attributed to its ability to interfere with viral replication processes in infected cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound maintains its stability under controlled conditions, ensuring consistent biological activity . Long-term exposure to the compound has demonstrated sustained anti-inflammatory and antiviral effects in vitro.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, the compound exhibits significant anti-inflammatory and antiviral activities without causing adverse effects . At higher doses, potential toxic effects may be observed, including hepatotoxicity and gastrointestinal disturbances. It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. Its metabolism primarily occurs in the liver, where it undergoes biotransformation by cytochrome P450 enzymes . The compound’s metabolites are then excreted through the kidneys. Understanding its metabolic pathways is crucial for predicting drug interactions and optimizing therapeutic regimens.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It has been shown to interact with organic anion transporters, facilitating its uptake into cells . The compound’s distribution is influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues such as the liver and adipose tissue.
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with target enzymes and proteins . Post-translational modifications, such as phosphorylation, may influence its subcellular distribution and activity. Understanding its localization is essential for elucidating its mechanism of action and optimizing its therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-hydroxy-1H-indole-3-carboxylate typically involves the reaction of indole derivatives with various reagents. One common method includes the reaction of indole-3-carboxaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization and hydroxylation steps . The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography are employed to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-hydroxy-1H-indole-3-carboxylate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Thionyl chloride in the presence of a base like pyridine.
Major Products Formed
Oxidation: Formation of ethyl 5-oxo-1H-indole-3-carboxylate.
Reduction: Formation of this compound.
Substitution: Formation of ethyl 5-chloro-1H-indole-3-carboxylate.
Scientific Research Applications
Ethyl 5-hydroxy-1H-indole-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Investigated for its potential antiviral and antimicrobial properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate: Similar structure but with a methyl group at the 2-position.
Ethyl 5-chloro-1H-indole-3-carboxylate: Similar structure but with a chlorine atom replacing the hydroxyl group.
Uniqueness
Ethyl 5-hydroxy-1H-indole-3-carboxylate is unique due to its specific hydroxyl group at the 5-position, which imparts distinct biological activities and chemical reactivity compared to its analogs . This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
ethyl 5-hydroxy-1H-indole-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-2-15-11(14)9-6-12-10-4-3-7(13)5-8(9)10/h3-6,12-13H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFDVGUDDOURIQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=C1C=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40705587 | |
Record name | Ethyl 5-hydroxy-1H-indole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40705587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24370-69-2 | |
Record name | Ethyl 5-hydroxy-1H-indole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40705587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main finding of the research paper regarding Ethyl 5-hydroxy-1H-indole-3-carboxylate?
A1: The research paper focuses on synthesizing and evaluating the in vitro anti-hepatitis B virus activity of a series of this compound derivatives. While the abstract doesn't provide specific results, it suggests that the study aimed to identify promising candidates within this chemical class for further development as potential anti-HBV agents [].
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